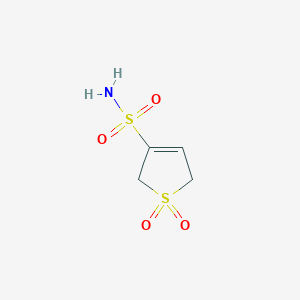

1,1-Dioxo-2,5-dihydrothiophene-3-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1,1-Dioxo-2,5-dihydrothiophene-3-sulfonamide is a chemical compound with a unique structure that includes a thiophene ring, which is a five-membered ring containing sulfur. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

1,1-Dioxo-2,5-dihydrothiophene-3-sulfonamide can be synthesized through several methods. One common approach involves the reaction of thiophene derivatives with sulfonamide reagents under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chemical reactors where the reactants are combined and subjected to optimized conditions. The process may include steps such as purification and crystallization to achieve the final product.

Análisis De Reacciones Químicas

Types of Reactions

1,1-Dioxo-2,5-dihydrothiophene-3-sulfonamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert it into different thiophene-based compounds.

Substitution: It can undergo substitution reactions where one or more atoms in the thiophene ring are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired product but often involve specific temperatures, pressures, and solvents .

Major Products Formed

Aplicaciones Científicas De Investigación

Ocular Hypertension and Glaucoma Treatment

One of the primary applications of 1,1-Dioxo-2,5-dihydrothiophene-3-sulfonamide is in the treatment of ocular hypertension and glaucoma. This compound acts as a carbonic anhydrase inhibitor, which is crucial for reducing intraocular pressure (IOP). Elevated IOP can lead to glaucoma, a condition that may result in irreversible vision loss if untreated. The compound can be formulated for topical ocular administration, allowing for direct application to the eye, which enhances its efficacy while minimizing systemic side effects .

Case Study:

A study demonstrated the effectiveness of ophthalmic formulations containing this compound in lowering IOP in animal models. The formulations were shown to be well-tolerated with minimal adverse effects, indicating their potential for clinical use in managing glaucoma .

Antibacterial Properties

Research has indicated that compounds related to this compound exhibit antibacterial activity. Sulfonamides have historically been used as antibiotics, paving the way for new drug developments. The structural features of this compound may enhance its antibacterial efficacy against various pathogens .

Case Study:

In a comparative study of sulfonamide derivatives, this compound showed promising results against specific bacterial strains. Its mechanism involves inhibiting bacterial folic acid synthesis, which is essential for bacterial growth and proliferation .

Synthetic Routes

The synthesis of this compound involves several chemical reactions that can be optimized for efficiency and yield. Recent advances in synthetic methodologies have made it possible to produce this compound through electrochemical oxidation processes that are environmentally friendly and cost-effective .

Table 1: Synthetic Methods for this compound

| Method | Description | Yield (%) |

|---|---|---|

| Electrochemical Oxidation | Utilizes electrochemical methods to synthesize sulfonamides efficiently | 85 |

| Palladium-Catalyzed Reactions | Involves coupling reactions with aryl halides | 75 |

| DABSO Utilization | Replacement of gaseous SO₂ with DABSO for safer handling | 90 |

Research and Development

The future applications of this compound will likely expand beyond ocular treatments and antibacterial uses. Ongoing research is focusing on its potential roles in treating other conditions related to inflammation and metabolic disorders due to its unique chemical structure.

Formulation Innovations

Innovations in drug formulation techniques are expected to enhance the bioavailability and therapeutic efficacy of this compound. Nanotechnology-based delivery systems are being explored to improve targeted delivery to affected tissues while minimizing systemic exposure .

Mecanismo De Acción

The mechanism of action of 1,1-Dioxo-2,5-dihydrothiophene-3-sulfonamide involves its interaction with molecular targets in biological systems. It can inhibit specific enzymes or receptors, leading to various biological effects. The pathways involved often include sulfur metabolism and thiophene ring interactions with biological macromolecules .

Comparación Con Compuestos Similares

Similar Compounds

Similar compounds to 1,1-Dioxo-2,5-dihydrothiophene-3-sulfonamide include:

- 2,3-Dihydrothiophene-1,1-dioxide

- 3-Sulfolene

- Thiophene-2-sulfonamide

Uniqueness

What sets this compound apart is its unique combination of a thiophene ring with sulfonamide functionality, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications and research studies .

Actividad Biológica

1,1-Dioxo-2,5-dihydrothiophene-3-sulfonamide is a sulfur-containing heterocyclic compound notable for its diverse biological activities. This compound belongs to the family of 2,5-dihydrothiophenes, which are recognized for their chemical reactivity and potential therapeutic applications. The structure features a five-membered ring with dioxo and sulfonamide groups, which contribute to its biological properties.

The molecular formula for this compound is C4H7NO2S2. Various synthetic methods exist for its preparation, often involving reactions that introduce functional groups into the thiophene ring. The sulfonamide group is particularly significant as it can interact with various biological targets.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

- Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains by inhibiting the action of dihydropteroate synthase (DHPS) and dihydrofolate reductase (DHFR) enzymes, which are crucial for bacterial folate biosynthesis. This dual inhibition can lead to enhanced antimicrobial efficacy .

- Anticancer Properties : Preliminary studies suggest that derivatives of this compound may possess anticancer activity. For instance, compounds related to thiophenes have demonstrated moderate antiproliferative effects against human cancer cell lines such as MDA-MB-231 .

- Mechanisms of Action : The mechanism involves binding to specific molecular targets within cells. For example, the sulfonamide group can inhibit enzyme activity critical for cellular metabolism and proliferation.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound and its derivatives:

- Antimicrobial Evaluation : In a study evaluating various synthesized sulfonamide derivatives, it was found that certain compounds exhibited significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. The most potent compounds had IC50 values indicating strong inhibitory effects on bacterial growth .

- Antiproliferative Activity : Research on related thiophene compounds revealed that they could inhibit cancer cell proliferation under hypoxic conditions more effectively than under normoxic conditions. This suggests a potential application in cancer therapies where hypoxia is prevalent .

- Binding Affinities : Interaction studies have shown that this compound has favorable binding affinities with various biological targets, which may explain its broad spectrum of activity.

Data Summary

Propiedades

IUPAC Name |

1,1-dioxo-2,5-dihydrothiophene-3-sulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO4S2/c5-11(8,9)4-1-2-10(6,7)3-4/h1H,2-3H2,(H2,5,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWANHAZFNXUEAY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=C(CS1(=O)=O)S(=O)(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NO4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.